molecular formula C9H10ClF3N2 B11785187 5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole

5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11785187
M. Wt: 238.64 g/mol
InChI Key: QRYMMSBCKMQQCS-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 5, a cyclopentyl group at position 1, and a trifluoromethyl group at position 3. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyrazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts such as palladium or copper.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, while oxidation may produce this compound-4-carboxylic acid.

Scientific Research Applications

5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom and cyclopentyl group may contribute to binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • This compound-4-amine
  • This compound-4-thiol

Uniqueness

This compound is unique due to the specific combination of substituents on the pyrazole ring. The presence of the trifluoromethyl group imparts high lipophilicity and metabolic stability, while the cyclopentyl group can enhance binding interactions with biological targets. The chlorine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

5-chloro-1-cyclopentyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H10ClF3N2/c10-8-5-7(9(11,12)13)14-15(8)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

QRYMMSBCKMQQCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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